molecular formula C10H16N2O3 B4290071 3-(5-ethyl-4-hydroxy-4,5-dimethyl-2-oxo-1,3-oxazolidin-3-yl)propanenitrile

3-(5-ethyl-4-hydroxy-4,5-dimethyl-2-oxo-1,3-oxazolidin-3-yl)propanenitrile

Cat. No. B4290071
M. Wt: 212.25 g/mol
InChI Key: GAFYBIUOVSDPML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-ethyl-4-hydroxy-4,5-dimethyl-2-oxo-1,3-oxazolidin-3-yl)propanenitrile is a chemical compound that has been widely used in scientific research for its various properties. This compound is known for its ability to inhibit specific enzymes and has been used in the development of new drugs.

Scientific Research Applications

3-(5-ethyl-4-hydroxy-4,5-dimethyl-2-oxo-1,3-oxazolidin-3-yl)propanenitrile has been extensively used in scientific research for its various properties. It has been used as an inhibitor of specific enzymes, such as dipeptidyl peptidase-4 (DPP-4) and glycogen synthase kinase-3β (GSK-3β). These enzymes are involved in various physiological processes, and their inhibition has been shown to have therapeutic potential in the treatment of various diseases, such as diabetes, cancer, and Alzheimer's disease.

Mechanism of Action

The mechanism of action of 3-(5-ethyl-4-hydroxy-4,5-dimethyl-2-oxo-1,3-oxazolidin-3-yl)propanenitrile involves the inhibition of specific enzymes, such as DPP-4 and GSK-3β. These enzymes play important roles in various physiological processes, and their inhibition has been shown to have therapeutic potential in the treatment of various diseases. The compound binds to the active site of the enzyme and prevents its activity, thereby reducing the physiological effects associated with the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(5-ethyl-4-hydroxy-4,5-dimethyl-2-oxo-1,3-oxazolidin-3-yl)propanenitrile depend on the specific enzyme that is inhibited. For example, inhibition of DPP-4 has been shown to increase insulin secretion and reduce blood glucose levels, making it a potential therapeutic target for the treatment of diabetes. Inhibition of GSK-3β has been shown to have neuroprotective effects and may have therapeutic potential in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(5-ethyl-4-hydroxy-4,5-dimethyl-2-oxo-1,3-oxazolidin-3-yl)propanenitrile in lab experiments is its ability to selectively inhibit specific enzymes. This allows researchers to study the physiological effects of specific enzymes and their potential as therapeutic targets. However, one of the limitations of using this compound is its potential toxicity, and caution should be taken when handling and using this compound in lab experiments.

Future Directions

There are several future directions for the use of 3-(5-ethyl-4-hydroxy-4,5-dimethyl-2-oxo-1,3-oxazolidin-3-yl)propanenitrile in scientific research. One direction is the development of new drugs based on the inhibition of specific enzymes. Another direction is the study of the physiological effects of specific enzymes and their potential as therapeutic targets. Additionally, the development of new synthetic methods for the production of this compound may improve its efficiency and yield. Finally, the study of the potential toxicity of this compound and its effects on the environment may be an important area of future research.
Conclusion:
In conclusion, 3-(5-ethyl-4-hydroxy-4,5-dimethyl-2-oxo-1,3-oxazolidin-3-yl)propanenitrile is a chemical compound that has been extensively used in scientific research for its various properties. Its ability to selectively inhibit specific enzymes has made it a valuable tool in the study of physiological processes and the development of new drugs. However, caution should be taken when handling and using this compound in lab experiments due to its potential toxicity. Future research may focus on the development of new drugs, the study of specific enzymes and their potential as therapeutic targets, and the potential toxicity of this compound.

properties

IUPAC Name

3-(5-ethyl-4-hydroxy-4,5-dimethyl-2-oxo-1,3-oxazolidin-3-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-4-9(2)10(3,14)12(7-5-6-11)8(13)15-9/h14H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFYBIUOVSDPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(N(C(=O)O1)CCC#N)(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-ethyl-4-hydroxy-4,5-dimethyl-2-oxo-1,3-oxazolidin-3-yl)propanenitrile
Reactant of Route 2
3-(5-ethyl-4-hydroxy-4,5-dimethyl-2-oxo-1,3-oxazolidin-3-yl)propanenitrile
Reactant of Route 3
Reactant of Route 3
3-(5-ethyl-4-hydroxy-4,5-dimethyl-2-oxo-1,3-oxazolidin-3-yl)propanenitrile
Reactant of Route 4
3-(5-ethyl-4-hydroxy-4,5-dimethyl-2-oxo-1,3-oxazolidin-3-yl)propanenitrile
Reactant of Route 5
3-(5-ethyl-4-hydroxy-4,5-dimethyl-2-oxo-1,3-oxazolidin-3-yl)propanenitrile
Reactant of Route 6
3-(5-ethyl-4-hydroxy-4,5-dimethyl-2-oxo-1,3-oxazolidin-3-yl)propanenitrile

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